molecular formula C18H26ClN3O2 B13532131 (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride

(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride

Cat. No.: B13532131
M. Wt: 351.9 g/mol
InChI Key: SDYVBSKKZDAEGY-UHFFFAOYSA-N
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Description

“(4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride” is a synthetic small molecule featuring a piperidine backbone substituted with an aminomethyl group, a phenyl ring, and a methanone-linked 5,5-dimethyl-4,5-dihydroisoxazole moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanone;hydrochloride

InChI

InChI=1S/C18H25N3O2.ClH/c1-17(2)12-15(20-23-17)16(22)21-10-8-18(13-19,9-11-21)14-6-4-3-5-7-14;/h3-7H,8-13,19H2,1-2H3;1H

InChI Key

SDYVBSKKZDAEGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NO1)C(=O)N2CCC(CC2)(CN)C3=CC=CC=C3)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Piperidine Core

The core structure, 4-phenylpiperidine , is synthesized via well-established routes such as:

Example Reaction:

Phenylacetaldehyde + Ammonia → 4-Phenylpiperidine (via reductive amination)

Hydrogenation over palladium catalysts (Pd/C) in methanol or ethanol at ambient temperatures is common to reduce intermediates to the piperidine ring.

Introduction of the Aminomethyl Group

The aminomethyl group at the 4-position is introduced via:

Reaction conditions:

  • Formaldehyde (37% aqueous solution)
  • Reductive agents such as sodium cyanoborohydride or catalytic hydrogenation.

Synthesis of the 5,5-Dimethyl-4,5-dihydroisoxazol-3-yl Moiety

This heterocyclic fragment is typically synthesized via:

Representative reaction:

Methyl-substituted α-ketoester + hydroxylamine hydrochloride → 5,5-dimethyl-4,5-dihydroisoxazol-3-yl derivative

Conditions involve refluxing in ethanol or methanol with acid catalysts (e.g., acetic acid).

Coupling of Fragments

The coupling involves nucleophilic substitution reactions:

  • Activation of the amino group on the piperidine with suitable electrophiles.
  • Nucleophilic attack on the isoxazolyl derivative to form the methanone linkage.

This step often employs coupling reagents such as:

Final Salt Formation

The last step involves:

  • Treatment of the free base with hydrochloric acid (HCl) in a suitable solvent (e.g., ether, ethanol).
  • Precipitation of the hydrochloride salt, which is filtered, washed, and dried.

Representative Data Table of Preparation Conditions

Step Reagents Solvent Conditions Purpose References
1 Phenylacetaldehyde + NH3 Methanol Reflux, catalytic hydrogenation Construct phenylpiperidine core ,
2 Formaldehyde + NaBH3CN Methanol Room temp, reductive amination Aminomethyl group introduction
3 Hydroxylamine hydrochloride Ethanol Reflux Isoxazolyl moiety synthesis ,
4 Coupling reagents (DCC, EDC) Dichloromethane Room temp Fragment coupling
5 HCl in ethanol - Stirring, cooling Salt formation ,

Additional Considerations and Optimization

  • Reaction Purity: Use of recrystallization and chromatography to purify intermediates.
  • Reaction Monitoring: TLC, NMR, and IR spectroscopy to confirm intermediate formation.
  • Yield Optimization: Control of temperature, pH, and reaction time to maximize yield and minimize side products.
  • Safety Precautions: Handling of hazardous reagents like formaldehyde, cyanides, and acids with appropriate protective measures.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxazolone derivatives, reduced piperidine derivatives, and substituted phenyl derivatives .

Scientific Research Applications

1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)-4-phenylpiperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the phenyl group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other piperidine-based methanones, such as 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9), described in . Key differences lie in the substituents attached to the methanone group:

  • Target compound: 5,5-dimethyl-4,5-dihydroisoxazol-3-yl (a cyclic enol ether with two methyl groups).
  • Analog in : Pyridin-4-yl (a nitrogen-containing aromatic ring).

These structural distinctions influence electronic properties, steric bulk, and hydrogen-bonding capabilities.

Physicochemical Properties

Property Target Compound 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride
Molecular Formula C₁₈H₂₅N₃O₂·HCl C₁₂H₁₇N₃O·2HCl
Molecular Weight 380.33 g/mol (base: 343.87 + HCl: 36.46) 292.2 g/mol
Substituent 5,5-dimethyl-4,5-dihydroisoxazol-3-yl Pyridin-4-yl
Solubility Likely moderate in polar solvents (enhanced by HCl salt) Not explicitly reported; pyridine may increase polarity
Stability Dihydroisoxazole may hydrolyze under acidic conditions Pyridine ring is chemically stable

However, the dihydroisoxazole’s susceptibility to hydrolysis could limit its stability in acidic environments .

Pharmacological and Toxicological Profiles

While direct pharmacological data for the target compound are unavailable in the evidence, insights can be inferred from its structural class:

  • Piperidine derivatives : Often exhibit affinity for CNS targets (e.g., sigma-1 receptors, opioid receptors).
  • Dihydroisoxazole moiety : May modulate selectivity for enzymes or receptors requiring oxygen-based interactions.

In contrast, the pyridine-containing analog in lacks explicit toxicity classification under GHS but shares handling precautions typical of laboratory chemicals (e.g., eye protection, ventilation). The target compound’s hydrochloride salt form may reduce volatility compared to free bases, aligning with safer handling protocols .

Biological Activity

The compound (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride represents a novel synthetic organic molecule with potential therapeutic applications. Its structure incorporates both a piperidine ring and an isoxazole moiety, which may contribute to its biological activity. This article compiles current research findings, case studies, and comparative data regarding the compound's biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C18H26ClN3O2C_{18}H_{26}ClN_{3}O_{2} with a molecular weight of approximately 351.87 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating biological assays and potential therapeutic uses.

Structural Features

FeatureDescription
Piperidine Ring Contributes to neuropharmacological effects
Isoxazole Moiety Potential role in anti-inflammatory activity
Aminomethyl Group Enhances interaction with biological targets

Biological Activity

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities. The following sections detail the potential pharmacological effects of this compound.

Antidepressant and Analgesic Effects

Compounds structurally related to (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride have shown antidepressant and analgesic properties. For instance:

  • 1-(4-Aminobutyl)-4-(phenyl)piperidine : Exhibits antidepressant effects.
  • 2-(Aminomethyl)-3-(dimethylamino)benzamide : Demonstrates analgesic activity.

Neuroprotective Properties

Research suggests that the unique combination of piperidine and isoxazole structures may lead to neuroprotective effects. Similar compounds have been studied for their ability to protect neuronal cells from damage caused by oxidative stress and apoptosis.

Case Studies and Comparative Analysis

Several studies have investigated compounds with similar structures to assess their biological profiles. Below is a table summarizing notable findings:

Compound NameStructural FeaturesBiological Activity
1-(4-Aminobutyl)-4-(phenyl)piperidine Piperidine ring with longer alkyl chainAntidepressant properties
2-(Aminomethyl)-3-(dimethylamino)benzamide Aromatic amine structureAnalgesic effects
1-(2-Hydroxyethyl)-4-(phenyl)piperidine Hydroxyethyl substituentPotential neuroprotective effects

The mechanisms through which (4-(Aminomethyl)-4-phenylpiperidin-1-yl)(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)methanone hydrochloride may exert its biological effects include:

  • Receptor Modulation : Interaction with neurotransmitter receptors such as serotonin and dopamine receptors.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
  • Cell Growth Inhibition : Inducing apoptosis in cancerous cells, similar to findings observed in related compounds .

Future Directions in Research

Further pharmacological studies are essential to fully elucidate the biological activity of this compound. Potential areas for future research include:

  • In vitro and in vivo Studies : To assess the efficacy and safety profile.
  • Mechanistic Studies : To clarify the specific pathways involved in its biological activity.
  • Comparative Studies : To evaluate its effectiveness against existing therapeutic agents.

Q & A

Q. Table 1. Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight380.88 g/mol (free base)
Solubility (Water)0.5 mg/mL (pH 7.4, 25°C)
logP2.8 (predicted)
Stability (Solid)Stable for 6 months at 2–8°C

Q. Table 2. Analytical Conditions for Purity Assessment

ParameterConditionReference
HPLC ColumnChromolith® RP-18e (100 mm x 4.6 mm)
Mobile PhaseMethanol:Buffer (65:35, pH 4.6)
DetectionUV 254 nm
Retention Time~8.2 min

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